molecular formula C11H25NOSi B2386780 (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine CAS No. 134756-75-5

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B2386780
CAS No.: 134756-75-5
M. Wt: 215.412
InChI Key: SCSMCZJZQYDACU-JTQLQIEISA-N
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Description

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine (CAS: 134756-75-5) is a chiral pyrrolidine derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the C2 position of the pyrrolidine ring. Its molecular formula is C₁₁H₂₅NOSi, with a molecular weight of 215.41 g/mol and a single stereocenter at the C2 position . The compound is commonly used as a chiral building block in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates. It is commercially available with a purity of 97% in quantities ranging from 100 mg to 5 g .

Key properties:

  • Storage: Stable at room temperature when protected from light .
  • Solubility: Compatible with common organic solvents (e.g., dichloromethane, THF).
  • Stereochemical role: The (S)-configuration ensures enantioselectivity in reactions involving nucleophilic or electrophilic sites on the pyrrolidine ring .

Properties

IUPAC Name

tert-butyl-dimethyl-[[(2S)-pyrrolidin-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-9-10-7-6-8-12-10/h10,12H,6-9H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSMCZJZQYDACU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134756-75-5
Record name (2S)-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyrrolidine
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Preparation Methods

Direct Silylation of (S)-2-(Hydroxymethyl)pyrrolidine

General Procedure

The most straightforward method involves silylation of (S)-2-(hydroxymethyl)pyrrolidine using tert-butyldimethylsilyl chloride (TBSCl). Key steps include:

  • Reagents : TBSCl, imidazole (base), anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions : Room temperature, inert atmosphere (N₂ or Ar), 12–24 hours.
  • Workup : Quenching with water, extraction with organic solvents, and purification via column chromatography.
Example Protocol (Adapted from):
  • Dissolve (S)-2-(hydroxymethyl)pyrrolidine (1.0 equiv) in DMF.
  • Add imidazole (2.5 equiv) and TBSCl (1.2 equiv).
  • Stir at 25°C for 18 hours.
  • Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate) to yield the TBS-protected product.

Yield : 85–93%.

Key Considerations

  • Stereochemical Integrity : The (S)-configuration of the starting alcohol must be preserved. Chiral HPLC or polarimetry confirms enantiopurity.
  • Scalability : Demonstrated at >100 g scale in industrial settings.

Asymmetric Synthesis from Chiral Precursors

Chiral Pool Derivation

(S)-Prolinol, a commercially available chiral alcohol, serves as a starting material:

  • Oxidation-Reduction : Convert (S)-prolinol to (S)-2-(hydroxymethyl)pyrrolidine via controlled oxidation (e.g., Swern oxidation) followed by selective reduction.
  • Silylation : Apply the TBSCl protocol as in Section 2.1.

Advantage : Avoids racemization; suitable for multi-kilogram synthesis.

Enantioselective Catalysis

Petasis Reaction (From):

  • React pyrrolidine ketones with allylboronates under chiral catalysis.
  • Hydroboration-oxidation introduces the hydroxymethyl group.
  • TBS protection completes the synthesis.

Yield : 70–80% with >99% ee.

Alternative Routes via Cyclization

Bromocyclization of Homoallylamines

Adapted from:

  • Substrate : N-Boc-protected homoallylamine.
  • Bromocyclization : Treat with Br₂ in CH₂Cl₂ to form pyrrolidine bromide.
  • Debromination : Catalytic hydrogenation (Pd/C, H₂).
  • Silylation : Introduce TBS group as described.

Yield : 65–75% over four steps.

Ring-Closing Metathesis

  • Substrate : Diene precursors with protected amines.
  • Catalyst : Grubbs 2nd generation.
  • Post-metathesis hydrogenation and silylation yield the target compound.

Yield : 50–60% (lower due to catalyst costs).

Comparative Analysis of Methods

Method Starting Material Steps Yield (%) Scalability Stereocontrol
Direct Silylation (S)-2-(Hydroxymethyl)pyrrolidine 1 85–93 High Excellent
Chiral Pool Derivation (S)-Prolinol 3 70–80 Moderate Excellent
Petasis Reaction Cyclic Ketones 4 70–80 High Very Good
Bromocyclization Homoallylamines 4 65–75 Moderate Good

Industrial-Scale Considerations

Cost Efficiency

  • Direct Silylation : Low-cost reagents (TBSCl, imidazole) and minimal steps favor large-scale production.
  • Catalytic Methods : Higher costs due to precious metal catalysts (e.g., Pd, Ru) limit utility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The tert-butyldimethylsilyl group can be removed under oxidative conditions to yield the corresponding hydroxyl compound.

    Reduction: The pyrrolidine ring can be reduced to form different derivatives.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected hydroxyl compound, various reduced derivatives of the pyrrolidine ring, and substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry Applications

(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine serves as a crucial intermediate in the synthesis of biologically active compounds. Its structure allows for the introduction of various functional groups, making it versatile for drug development.

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of pyrrolidine have shown promising activity against various cancer cell lines, demonstrating moderate to high cytotoxicity. The structure of this compound facilitates modifications that enhance its efficacy against tumors by improving solubility and bioavailability .

Antimicrobial Activity

Research indicates that compounds derived from pyrrolidine structures exhibit significant antimicrobial properties. The presence of the tert-butyldimethylsilyl group may enhance membrane permeability, allowing these compounds to exert their effects on bacterial cells more effectively .

Synthetic Methodologies

The synthesis of this compound involves several key steps that leverage its functional groups for further chemical transformations.

Synthesis Techniques

The compound can be synthesized through a series of reactions involving protection and deprotection strategies, which are essential in organic synthesis to prevent unwanted side reactions. For example, the use of tert-butyldimethylsilyl as a protecting group is common in synthesizing complex molecules due to its stability under various reaction conditions .

Case Studies

Several studies have documented the successful synthesis of this compound as part of larger synthetic pathways aimed at creating novel pharmacological agents. One notable case involved the synthesis of hybrid molecules that combine the pyrrolidine framework with other pharmacophores, resulting in compounds with enhanced biological activity .

Biological Activities

The biological activities associated with this compound extend beyond anticancer and antimicrobial effects.

Neuropharmacological Effects

Studies have suggested that derivatives of this compound could exhibit neuropharmacological properties, potentially serving as candidates for treating neurological disorders due to their ability to cross the blood-brain barrier effectively .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications, with some derivatives demonstrating the ability to inhibit pro-inflammatory pathways in cellular models . This could position this compound as a valuable scaffold for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule. The deprotection step is typically achieved under mild conditions, ensuring the integrity of the rest of the molecule.

Comparison with Similar Compounds

Variation in Silyl Protecting Groups

Compound Name Silyl Group Molecular Weight Purity Key Differences
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine TBDMS 215.41 97% Baseline compound; moderate steric bulk and stability
(2S)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)pyrrolidine (e.g., 7c in ) TBDPS Higher (~400 g/mol) 99% Increased steric hindrance from phenyl groups; slower deprotection kinetics
S-2-[[(tert-Butyldimethylsilyl)oxy]diphenylmethyl]pyrrolidine () TBDMS + diphenyl ~400 g/mol 98% Enhanced hydrophobicity; used in chiral auxiliaries for asymmetric synthesis

Analysis :

  • TBDMS vs. TBDPS : The tert-butyldiphenylsilyl (TBDPS) group in analogues like 7c provides greater steric protection but requires harsher conditions (e.g., TBAF) for deprotection compared to TBDMS .
  • Diphenylmethyl addition : The diphenylmethyl variant () is bulkier, making it suitable for stabilizing transition states in enantioselective reactions .

Substituent Modifications on the Pyrrolidine Ring

Compound Name Substituents Molecular Weight Key Features
This compound -OH protected as TBDMS ether 215.41 Versatile intermediate for C–H functionalization
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (8b in ) Ketone + octylphenyl 292.37 Lipophilic side chain enhances membrane permeability; lower purity (62%) due to synthetic complexity
(2S,4R)-4-(tert-Butyldimethylsiloxy)pyrrolidine-2-carboxamide () Siloxy group at C4 ~300 g/mol Altered regioselectivity in ring-opening reactions; used in peptidomimetics

Analysis :

  • Positional isomerism : Moving the TBDMS group from C2 to C4 () changes the molecule’s conformational flexibility, impacting its utility in peptide backbone modifications .
  • Functional group addition : The ketone and octylphenyl groups in 8b () introduce polarity and lipophilicity, respectively, but reduce synthetic yield .

Aromatic and Heteroaromatic Derivatives

Compound Name Core Structure Molecular Weight Applications
This compound Pyrrolidine 215.41 Asymmetric catalysis
5-Bromo-2-((3-((TBDMS)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine () Pyridine + pyrrolidine ~400 g/mol Pharmaceutical intermediate; halogen enhances electrophilicity
S-2-[Bis(3,5-bis(trifluoromethyl)phenyl)-(TBDMS-oxy)methyl]pyrrolidine () Bis(trifluoromethyl)phenyl 639.59 Fluorine atoms improve metabolic stability; high molecular weight limits solubility

Analysis :

  • Pyridine hybrids : Pyridine-containing derivatives () exhibit enhanced π-stacking interactions, useful in kinase inhibitor design .
  • Fluorinated analogues : The trifluoromethyl groups in increase electronegativity and resistance to oxidative degradation but reduce aqueous solubility .

Stereochemical Variants

Compound Name Configuration Molecular Weight Key Differences
This compound S 215.41 Predominant enantiomer in chiral synthesis
(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine () R 215.41 Opposite enantiomer; divergent biological activity (if applicable)

Analysis :

    Biological Activity

    (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

    Chemical Structure and Properties

    The compound features a pyrrolidine ring with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. Its molecular formula is C11_{11}H23_{23}NOSi, with a molecular weight of approximately 215.39 g/mol. The TBDMS group allows for selective reactions while protecting the hydroxyl functionality, making it a versatile intermediate in organic synthesis.

    The primary role of this compound is as a protecting group in organic synthesis. This protection is reversible, enabling the removal of the silyl group under mild conditions to regenerate the free hydroxyl group. This characteristic is crucial for synthesizing biologically active molecules, as it allows for selective transformations at other sites on the molecule .

    Potential Therapeutic Applications

    • Anticancer Activity : Some pyrrolidine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have indicated that modifications to the pyrrolidine structure can enhance antitumor activity by targeting specific pathways involved in cancer progression .
    • Neuropharmacology : Pyrrolidine-based compounds have been explored for their potential in treating neurological disorders. Their ability to modulate neurotransmitter systems makes them candidates for further investigation in neuropharmacological contexts.

    Case Studies

    Several studies have highlighted the biological relevance of pyrrolidine derivatives:

    • Study on Cytochalasan Analogues : Research exploring cytochalasan analogues synthesized from pyrrolidine derivatives showed promising results in terms of biological activity, particularly against certain cancer cell lines .
    • Cephalotaxus Alkaloids : The biological activities of related alkaloids from the Cephalotaxus genus have been well-documented, particularly their antileukemic properties. These findings suggest that similar structural motifs may confer significant biological activity to this compound as well .

    Table 1: Summary of Biological Activities Related to Pyrrolidine Derivatives

    Compound TypeBiological ActivityReference
    Cytochalasan AnaloguesCytotoxicity against cancer
    Cephalotaxus AlkaloidsAntileukemic
    Pyrrolidine DerivativesNeuropharmacological effects

    Q & A

    What are the common synthetic routes for preparing (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidine, and how are reaction conditions optimized?

    Level: Basic
    Methodological Answer:
    The synthesis typically involves silylation of a pyrrolidine precursor. For example, tert-butyldimethylsilyl (TBS) protection of a hydroxylmethyl group on the pyrrolidine ring is achieved using TBS chloride or TBS triflate in the presence of a base (e.g., imidazole) in anhydrous dichloromethane or THF under nitrogen . Key optimizations include:

    • Temperature control : Reactions are often conducted at 0–20°C to minimize side reactions.
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) yields >90% purity .
    • Catalysts : Borane-THF complexes may enhance stereoselectivity in dihydroxylation steps .

    How is the purity and structural integrity of this compound verified post-synthesis?

    Level: Basic
    Methodological Answer:
    Characterization employs:

    • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and silyl group integration. For instance, tert-butyldimethylsilyl protons appear as singlet peaks at ~0.1–0.3 ppm .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C11_{11}H25_{25}NOSi: 239.17 g/mol; observed [M+H]+^+: 240.18) .
    • Optical rotation : Chiral HPLC or polarimetry confirms enantiomeric excess (>97% for S-configuration) .

    What challenges arise in maintaining stereochemical fidelity during synthesis, and how are they addressed?

    Level: Advanced
    Methodological Answer:
    The S-configuration at the pyrrolidine C2 position is critical for biological activity. Challenges include:

    • Diastereomer formation : Epimerization may occur during silylation. Mitigation involves low-temperature reactions and avoiding protic solvents .
    • Resolution : Diastereomers are separated via silica gel chromatography using optimized solvent ratios (e.g., hexane:ethyl acetate = 9:1 to 7:3) .
    • Kinetic vs. thermodynamic control : Selective crystallization or chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantioselectivity .

    How does the tert-butyldimethylsilyl (TBS) group influence the compound’s reactivity in subsequent transformations?

    Level: Advanced
    Methodological Answer:
    The TBS group serves as a robust protecting group for alcohols, enabling selective functionalization:

    • Stability : Resists acidic/basic conditions (e.g., during Boc deprotection with TFA) but is cleaved by fluoride sources (e.g., TBAF) .
    • Steric effects : Hinders nucleophilic attack at the adjacent methylene, directing reactivity to other sites (e.g., pyrrolidine nitrogen) .
    • Case study : In , TBS-protected intermediates underwent dihydroxylation without silyl group cleavage, demonstrating compatibility with oxidative conditions.

    What role does this compound play in medicinal chemistry, particularly in drug discovery?

    Level: Advanced
    Methodological Answer:
    this compound is a key intermediate for:

    • Chiral ligands : Used in asymmetric catalysis (e.g., oxazaborolidine catalysts for Diels-Alder reactions) .
    • Bioactive molecules : Serves as a scaffold for orexin receptor antagonists (e.g., ) and ionotropic glutamate receptor modulators .
    • Pharmacokinetic optimization : The TBS group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

    What analytical techniques are recommended for detecting degradation products or impurities?

    Level: Basic
    Methodological Answer:

    • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradients) detect hydrolyzed silyl ethers or oxidized pyrrolidine derivatives .
    • TLC monitoring : Silica plates (UV visualization) identify byproducts during synthesis .
    • Stability studies : Accelerated degradation under heat (40–60°C) or humidity (75% RH) quantifies impurity profiles .

    How can computational methods aid in predicting the compound’s reactivity or biological targets?

    Level: Advanced
    Methodological Answer:

    • DFT calculations : Model transition states for silyl group cleavage or nucleophilic substitutions .
    • Molecular docking : Predict binding to targets like orexin receptors using crystal structures (PDB: 4S0V) .
    • ADMET prediction : Software (e.g., SwissADME) estimates logP (2.8), solubility (∼1.2 mg/mL), and CYP450 interactions .

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